6,7-Dihydroxy-4-(trifluoromethyl)coumarin

概要

説明

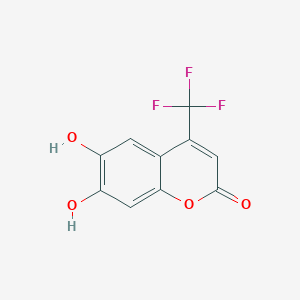

6,7-Dihydroxy-4-(trifluoromethyl)coumarin is a fluorinated coumarin derivative known for its unique chemical properties and diverse applications. Coumarins are a class of organic compounds characterized by a benzene ring fused to an α-pyrone ring. The addition of hydroxyl groups at positions 6 and 7, along with a trifluoromethyl group at position 4, enhances the compound’s reactivity and potential for various applications .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dihydroxy-4-(trifluoromethyl)coumarin typically involves the Pechmann condensation reaction. This method uses phenols and β-ketoesters in the presence of acid catalysts. For instance, the reaction of 4-methyl-6,7-dihydroxycoumarin with triflic anhydride in the presence of triethylamine yields the desired compound .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Pechmann condensation, utilizing green chemistry principles such as solvent-free conditions or the use of environmentally benign solvents and catalysts to enhance yield and reduce waste .

化学反応の分析

Types of Reactions: 6,7-Dihydroxy-4-(trifluoromethyl)coumarin undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form dihydrocoumarins.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Dihydrocoumarin derivatives.

Substitution: Various substituted coumarins depending on the nucleophile used.

科学的研究の応用

Chemical Properties and Structure

6,7-Dihydroxy-4-(trifluoromethyl)coumarin features two hydroxyl groups at the 6 and 7 positions and a trifluoromethyl group at the 4 position. These modifications enhance its lipophilicity and reactivity, making it a valuable compound in medicinal chemistry. The presence of hydroxyl groups imparts weak acidic properties, allowing it to participate in acid-base reactions and electrophilic aromatic substitutions .

Anti-Inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit the expression of pro-inflammatory mediators such as nitric oxide and prostaglandin E2 without causing cytotoxicity in cell cultures. This compound is capable of downregulating inflammatory cytokines through the MAPK and NF-κB signaling pathways .

Table 1: Inhibitory Effects on Inflammatory Mediators

| Mediator | Effect of this compound |

|---|---|

| Nitric Oxide (NO) | Inhibition observed |

| Prostaglandin E2 (PGE2) | Significant reduction |

| TNF-α | Decreased expression levels |

| IL-6 | Decreased expression levels |

| IL-1β | Decreased expression levels |

Anticancer Activity

The compound has demonstrated inhibitory effects on various cancer cell lines, particularly through its interaction with the Myeloid Cell Leukemia-1 (Mcl-1) protein. Studies have shown that it possesses potent Mcl-1 inhibitory activity, which is crucial for cancer cell survival. The structure-activity relationship (SAR) studies indicate that the trifluoromethyl group significantly enhances its anticancer properties .

Table 2: Mcl-1 Inhibition Potency

| Compound Name | Ki (μM) | IC50 (μM) |

|---|---|---|

| This compound | 0.21 ± 0.02 | 1.21 ± 0.56 |

| Other Coumarin Derivatives | Varies | Varies |

Interaction with Biomolecules

Studies have explored the interaction of this compound with various biomolecules, revealing its potential as a complexing agent. For example, it has been investigated for its ability to form complexes with nitroxide radicals, which aids in understanding proton transfer mechanisms.

Fluorescent Probes

The compound has also been utilized as a fluorescent probe due to its unique structural characteristics. Its fluorescence properties allow it to be employed in biological studies for tracking cellular processes and interactions .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

- Study on Anti-inflammatory Effects : A study demonstrated that treatment with this compound significantly reduced inflammatory cytokine levels in LPS-stimulated RAW 264.7 cells, indicating its potential as a therapeutic agent for inflammatory diseases .

- Anticancer Mechanisms : Research indicated that this compound could inhibit Mcl-1 effectively, which is vital for the survival of certain cancer cells. The docking simulations corroborated these findings by showing strong interactions between the compound and Mcl-1 .

- Fluorescence Studies : Another study highlighted its application as a fluorescent probe for monitoring interactions in biological systems, showcasing its versatility beyond medicinal applications .

作用機序

The mechanism of action of 6,7-Dihydroxy-4-(trifluoromethyl)coumarin involves its interaction with specific molecular targets. The compound’s hydroxyl groups can form hydrogen bonds with biological macromolecules, while the trifluoromethyl group enhances its lipophilicity, facilitating membrane penetration. These interactions can disrupt cellular processes, leading to its observed biological effects .

類似化合物との比較

- 7-Hydroxy-4-(trifluoromethyl)coumarin

- 6,7-Diethoxy-4-(trifluoromethyl)coumarin

- 6,7-Dimethoxy-4-(trifluoromethyl)coumarin

Uniqueness: 6,7-Dihydroxy-4-(trifluoromethyl)coumarin is unique due to the presence of both hydroxyl groups and a trifluoromethyl group, which confer distinct chemical reactivity and biological activity. The hydroxyl groups enhance its ability to form hydrogen bonds, while the trifluoromethyl group increases its stability and lipophilicity, making it a versatile compound for various applications .

生物活性

6,7-Dihydroxy-4-(trifluoromethyl)coumarin is a fluorinated coumarin derivative notable for its diverse biological activities and applications in medicinal chemistry. This compound has drawn attention due to its unique structural features, including hydroxyl groups at positions 6 and 7, and a trifluoromethyl group at position 4, which enhance its reactivity and biological interactions.

- Chemical Formula : C10H7F3O3

- Molecular Weight : 236.16 g/mol

- Solubility : Soluble in DMF, DMSO, and ethanol, which influences its bioavailability and potential applications in biological systems.

This compound interacts with various biological targets, including enzymes and cellular structures. Its mechanism of action involves:

- Enzyme Interaction : It has been shown to interact with cytochrome P450 enzymes, affecting drug metabolism and other biochemical pathways.

- Cellular Effects : The compound exhibits significant antiproliferative effects on cancer cell lines such as B16 (mouse melanoma) and A549 (human lung carcinoma) with IC50 values of approximately 132 μM and 92 μM respectively .

Anticancer Properties

Research indicates that this compound possesses notable anticancer properties:

- Cell Viability Assays : In studies conducted using MTT assays, the compound demonstrated a dose-dependent decrease in cell viability in various cancer cell lines. For instance, at concentrations ranging from 25 to 300 µM, a significant reduction in viability was observed over a treatment period of 24 to 72 hours .

Fluorescent Probes

This compound acts as a fluorescent probe for detecting biological analytes. Its fluorescence properties are utilized in various biochemical assays:

- Excited State Proton Transfer (ESPT) : The compound undergoes ESPT, making it suitable for applications in fluorescence microscopy and imaging.

Comparative Analysis with Similar Compounds

The unique structural characteristics of this compound set it apart from other coumarins. Below is a comparison table highlighting its distinctions:

| Compound Name | Hydroxyl Groups | Trifluoromethyl Group | Antiproliferative Activity |

|---|---|---|---|

| This compound | Yes | Yes | Significant |

| 7-Hydroxy-4-(trifluoromethyl)coumarin | Yes | Yes | Moderate |

| 6,7-Diethoxy-4-(trifluoromethyl)coumarin | No | Yes | Minimal |

Study on Mcl-1 Inhibition

A recent study evaluated the inhibitory effects of various coumarins on the myeloid cell leukemia-1 (Mcl-1) protein. Among the tested compounds, this compound exhibited potent inhibitory activity with an IC50 value of approximately 1.21 μM. This suggests its potential role in overcoming drug resistance in cancer therapies .

Research on Fluorescent Properties

In another investigation focused on the photophysical properties of coumarins as fluorescent probes, it was found that the presence of hydroxyl groups significantly enhances fluorescence emission. This property was leveraged for tracking cellular processes in live cells using fluorescence microscopy techniques .

特性

IUPAC Name |

6,7-dihydroxy-4-(trifluoromethyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F3O4/c11-10(12,13)5-2-9(16)17-8-3-7(15)6(14)1-4(5)8/h1-3,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDMVLEVZUIZPRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=O)OC2=CC(=C1O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10419821 | |

| Record name | 6,7-Dihydroxy-4-(trifluoromethyl)coumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10419821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82747-36-2 | |

| Record name | 6,7-Dihydroxy-4-(trifluoromethyl)coumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10419821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7-Dihydroxy-4-(trifluoromethyl)coumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the polarity of the solvent affect the fluorescence of 6,7-Dihydroxy-4-(trifluoromethyl)coumarin?

A1: The study investigates the solvatochromic behavior of this compound, meaning its absorption and fluorescence spectra change depending on the solvent polarity []. As the polarity of the solvent increases, the molecule's excited state becomes more stabilized, leading to a shift in the fluorescence emission to longer wavelengths (redshift). This information helps researchers understand the compound's behavior in different environments and its potential applications in areas like fluorescent probes or sensors.

Q2: How does the excited state dipole moment of this compound compare to its ground state dipole moment?

A2: The research utilizes the Bakshiev and Kawski-Chamma-Viallet equations to determine the ground (μg) and excited (μe) state dipole moments of this compound by analyzing the variation of Stokes’ shift with solvent dielectric constant and refractive index []. The study found that the excited state dipole moment (μe) of this compound is larger than its ground state dipole moment (μg) []. This difference suggests a significant redistribution of electron density within the molecule upon excitation, impacting its interactions with surrounding molecules and its potential reactivity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。